molecular formula C18H19N3O B7470599 N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

カタログ番号 B7470599
分子量: 293.4 g/mol
InChIキー: OPKIACJNISSDRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in various diseases. This compound belongs to the class of indolecarboxamides and has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders.

作用機序

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide leads to the suppression of B-cell receptor signaling, which results in the inhibition of proliferation and induction of apoptosis in B-cells. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to inhibit the activation of other downstream signaling pathways such as NF-κB and AKT.
Biochemical and Physiological Effects:
N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to reduce inflammation in models of inflammatory bowel disease and asthma. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to have a favorable safety profile in preclinical studies.

実験室実験の利点と制限

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It has a high purity, which allows for accurate dosing and reproducibility of results. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide also has a favorable safety profile, which allows for the use of higher doses in animal studies. However, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in certain diseases. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has not been extensively studied in human clinical trials, which may limit its translation to the clinic.

将来の方向性

There are several future directions for the study of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide. One potential direction is the evaluation of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in combination with other therapies for the treatment of cancer and autoimmune diseases. Another potential direction is the evaluation of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide in human clinical trials for the treatment of cancer and autoimmune diseases. In addition, the development of more potent and selective inhibitors of BTK may lead to the discovery of new therapeutic targets for the treatment of these diseases.

合成法

The synthesis of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves a multi-step process that includes the reaction of pyridine-3-carboxaldehyde with N,4,6-trimethyl-1H-indole-2-carboxylic acid followed by the reaction with N-methylmorpholine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The final product is obtained by purification through column chromatography. The purity of N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide is typically greater than 95%.

科学的研究の応用

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its therapeutic potential in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and inflammatory disorders. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has been shown to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus in animal models. N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide has also been shown to reduce inflammation in models of inflammatory bowel disease and asthma.

特性

IUPAC Name

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-7-13(2)15-9-17(20-16(15)8-12)18(22)21(3)11-14-5-4-6-19-10-14/h4-10,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKIACJNISSDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(NC2=C1)C(=O)N(C)CC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4,6-trimethyl-N-(pyridin-3-ylmethyl)-1H-indole-2-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。